Phenylenebismethylene bismethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylenebismethylene bismethacrylate is an organic compound with the molecular formula C16H18O4. It is a derivative of methacrylic acid and is characterized by the presence of two methacrylate groups attached to a phenylenebismethylene backbone. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylenebismethylene bismethacrylate can be synthesized through a multi-step process involving the reaction of methacrylic acid with phenylenebismethylene. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, methacrylic acid and phenylenebismethylene, are mixed in a reactor along with a suitable catalyst. The reaction mixture is heated to a specific temperature and maintained under constant stirring to ensure complete conversion. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Phenylenebismethylene bismethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methacrylate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the methacrylate groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, and alkylated compounds.
Scientific Research Applications
Phenylenebismethylene bismethacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and medical adhesives.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties.
Mechanism of Action
The mechanism of action of phenylenebismethylene bismethacrylate involves its ability to undergo polymerization reactions. The methacrylate groups can form cross-linked networks, providing structural integrity and stability to the resulting materials. The molecular targets and pathways involved in these reactions include the formation of free radicals and the subsequent propagation of polymer chains.
Comparison with Similar Compounds
Phenylenebismethylene bismethacrylate can be compared with other similar compounds, such as:
Bisphenol A dimethacrylate: Similar in structure but with different mechanical properties.
Ethylene glycol dimethacrylate: Used in similar applications but with varying degrees of flexibility and strength.
Triethylene glycol dimethacrylate: Offers different polymerization characteristics and is used in different industrial applications.
This compound stands out due to its unique combination of rigidity and flexibility, making it suitable for a wide range of applications.
Properties
CAS No. |
58573-51-6 |
---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
[2-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H18O4/c1-11(2)15(17)19-9-13-7-5-6-8-14(13)10-20-16(18)12(3)4/h5-8H,1,3,9-10H2,2,4H3 |
InChI Key |
PSKGPIXYJDYNDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CC=C1COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.